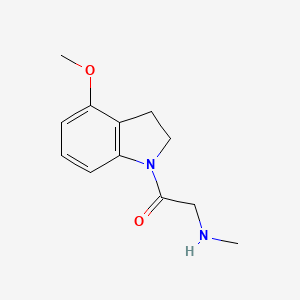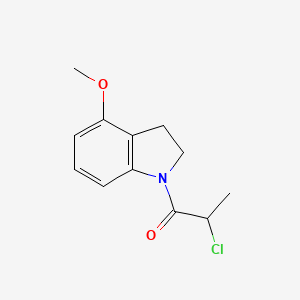![molecular formula C9H16N4O B1477170 7-(2-Azidoethyl)-2-oxa-7-azaspiro[3.5]nonane CAS No. 2097997-83-4](/img/structure/B1477170.png)
7-(2-Azidoethyl)-2-oxa-7-azaspiro[3.5]nonane
Vue d'ensemble
Description
7-(2-Azidoethyl)-2-oxa-7-azaspiro[3.5]nonane is a useful research compound. Its molecular formula is C9H16N4O and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Approaches and Biological Significance
Oxazolone derivatives, which share structural motifs that might be related to the target compound's chemical class, exhibit a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects. The synthesis of oxazolones, which involves various routes, highlights the compound's utility in developing new therapeutic agents due to their structural diversity and bioactivity (Kushwaha & Kushwaha, 2021).
Catalytic Oxidation Processes
The study of catalytic oxidation processes, particularly involving cyclohexene, sheds light on the synthesis of various intermediates with different oxidation states and functional groups. This area of research is crucial for the chemical industry, indicating that compounds like 7-(2-Azidoethyl)-2-oxa-7-azaspiro[3.5]nonane could be valuable in synthesizing industrially important intermediates through controlled oxidation reactions (Cao et al., 2018).
Environmental and Industrial Applications
Studies on microbial degradation of polyfluoroalkyl chemicals provide insights into the environmental fate and biodegradability of complex organic compounds. This research underscores the significance of understanding the degradation pathways of synthetic chemicals, suggesting potential environmental applications for the bioremediation of pollutants (Liu & Avendaño, 2013).
Antioxidant Activity Analysis
The evaluation of antioxidant activity in various compounds, through a range of assays such as ORAC, HORAC, and DPPH tests, emphasizes the importance of these studies in food engineering, medicine, and pharmacy. This area of research is pertinent to assessing the potential antioxidant properties of new compounds, including this compound, which could contribute to understanding their implications in health and disease prevention (Munteanu & Apetrei, 2021).
Mécanisme D'action
Target of Action
The primary target of 7-(2-Azidoethyl)-2-oxa-7-azaspiro[3Similar compounds such as 2,7-diazaspiro[35]nonane-7-acetic Acid are known to target the von Hippel-Lindau (VHL) protein .
Mode of Action
The specific interaction of 7-(2-Azidoethyl)-2-oxa-7-azaspiro[3Compounds with similar structures are used as ligands for protein degradation, suggesting that 7-(2-azidoethyl)-2-oxa-7-azaspiro[35]nonane may also interact with its targets to induce protein degradation .
Biochemical Pathways
The exact biochemical pathways affected by 7-(2-Azidoethyl)-2-oxa-7-azaspiro[3Related compounds are involved in targeted protein degradation, which can affect various cellular pathways .
Result of Action
The molecular and cellular effects of 7-(2-Azidoethyl)-2-oxa-7-azaspiro[3Similar compounds are known to cause protein degradation, which can have various effects at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 7-(2-Azidoethyl)-2-oxa-7-azaspiro[3Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of similar compounds .
Analyse Biochimique
Biochemical Properties
7-(2-Azidoethyl)-2-oxa-7-azaspiro[3.5]nonane plays a significant role in biochemical reactions, particularly in the context of protein degradation. It interacts with enzymes such as von-Hippel-Lindau (VHL) ligase, which is involved in the ubiquitin-proteasome pathway . This interaction facilitates the targeted degradation of specific proteins, making it a valuable tool in studying protein function and regulation. Additionally, this compound has been shown to interact with sigma receptors, which are involved in various cellular processes, including cell signaling and neuroprotection .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with sigma receptors can lead to changes in ion channel activity and G-protein-coupled receptor signaling, which are crucial for maintaining cellular homeostasis . Moreover, this compound has been observed to affect the expression of genes involved in neuroprotection and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand for sigma receptors, where it can function as either an agonist or antagonist, depending on the context . This binding interaction leads to the modulation of receptor activity, influencing downstream signaling pathways. Additionally, this compound can inhibit or activate enzymes involved in protein degradation, thereby affecting protein turnover and cellular function .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its application in laboratory settings. Studies have shown that this compound remains stable under specific storage conditions, such as low temperatures (2-8°C) . Its long-term effects on cellular function can vary, with some studies indicating potential degradation over extended periods . These temporal effects are essential for understanding the compound’s efficacy and safety in experimental applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to modulate cellular processes without causing significant toxicity . At higher doses, there may be adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protein degradation and cellular signaling. It interacts with enzymes such as VHL ligase, which plays a role in the ubiquitin-proteasome pathway . This interaction affects the metabolic flux and levels of specific metabolites, influencing overall cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . Additionally, the compound’s distribution within tissues can influence its overall efficacy and safety profile, making it an important factor in its application in biochemical research.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
7-(2-azidoethyl)-2-oxa-7-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c10-12-11-3-6-13-4-1-9(2-5-13)7-14-8-9/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPWIFAIVGCBIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12COC2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)cyclohexane-1-carboxylic acid](/img/structure/B1477087.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline](/img/structure/B1477088.png)
![2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1477089.png)
![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1477090.png)
![(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-3-yl)methanone](/img/structure/B1477091.png)
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-ol](/img/structure/B1477092.png)
![1-Oxa-9-azaspiro[5.5]undecan-9-amine](/img/structure/B1477095.png)
![(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(piperidin-2-yl)methanone](/img/structure/B1477096.png)
![3-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477097.png)
![2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477098.png)
![3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477103.png)
![2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477107.png)


